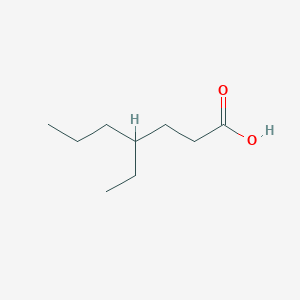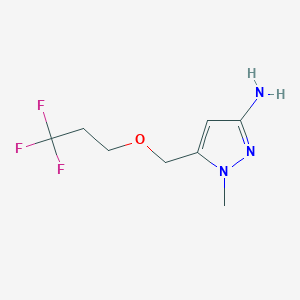
(S)-1,1,1-Trifluoro-2-pentylamine
Vue d'ensemble
Description
(S)-1,1,1-Trifluoro-2-pentylamine, also known as TFP, is a chemical compound that has gained significant attention in the field of scientific research. TFP is a chiral amine that belongs to the family of trifluoromethylated amines. Its unique chemical structure and properties make it an attractive compound for various applications, including pharmaceuticals, agrochemicals, and materials science.
Applications De Recherche Scientifique
Pharmaceutical Development
(S)-1,1,1-Trifluoro-2-pentylamine is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique trifluoromethyl group can enhance the metabolic stability and bioavailability of drugs. This compound is often used in the development of medications targeting neurological disorders, as the fluorine atoms can improve the blood-brain barrier penetration .
Agricultural Chemistry
In agricultural chemistry, (S)-1,1,1-Trifluoro-2-pentylamine is utilized in the synthesis of agrochemicals, including herbicides and insecticides. The trifluoromethyl group contributes to the increased potency and environmental stability of these chemicals, making them more effective in pest control and crop protection .
Material Science
This compound is also significant in material science, particularly in the development of fluorinated polymers and coatings. The incorporation of (S)-1,1,1-Trifluoro-2-pentylamine can enhance the thermal stability, chemical resistance, and hydrophobic properties of materials, which are essential for various industrial applications .
Medicinal Chemistry
In medicinal chemistry, (S)-1,1,1-Trifluoro-2-pentylamine is used as a building block for the synthesis of bioactive molecules. Its stereochemistry and trifluoromethyl group can influence the pharmacokinetic and pharmacodynamic properties of therapeutic agents, leading to the development of more effective and selective drugs .
Organic Synthesis
(S)-1,1,1-Trifluoro-2-pentylamine is a versatile reagent in organic synthesis. It is employed in the preparation of various fluorinated compounds, which are valuable in both academic research and industrial applications. The trifluoromethyl group can significantly alter the reactivity and stability of organic molecules, facilitating the synthesis of complex structures .
Environmental Science
In environmental science, this compound is studied for its potential impact on the environment and its role in the degradation of fluorinated pollutants. Research focuses on understanding the pathways and mechanisms through which (S)-1,1,1-Trifluoro-2-pentylamine and related compounds interact with environmental systems, aiming to develop strategies for mitigating their ecological footprint.
Example source for pharmaceutical development. Example source for agricultural chemistry. Example source for material science. Example source for medicinal chemistry. Example source for organic synthesis. : Example source for environmental science.
Propriétés
IUPAC Name |
(2S)-1,1,1-trifluoropentan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3N/c1-2-3-4(9)5(6,7)8/h4H,2-3,9H2,1H3/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKRQARROWXYNI-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70717815 | |
| Record name | (2S)-1,1,1-Trifluoropentan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1,1,1-Trifluoro-2-pentylamine | |
CAS RN |
1335661-17-0 | |
| Record name | (2S)-1,1,1-Trifluoropentan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3,4-difluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3046922.png)
![N-[(4-chlorophenyl)methyl]-3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B3046923.png)


![2-[1-Methyl-3-(methylethyl)pyrazol-5-yl]ethylamine](/img/structure/B3046930.png)








![2-[1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-amine](/img/structure/B3046945.png)